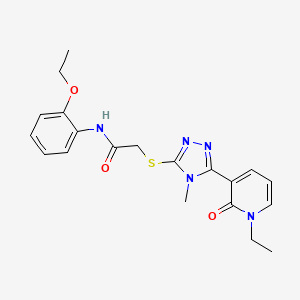

N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-4-25-12-8-9-14(19(25)27)18-22-23-20(24(18)3)29-13-17(26)21-15-10-6-7-11-16(15)28-5-2/h6-12H,4-5,13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVOTAXHMQXNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Attachment of the pyridinone moiety: This step involves the reaction of the triazole intermediate with a pyridinone derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, agricultural science, and material science. This article explores these applications in detail, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a 1-ethyl-2-oxo-1,2-dihydropyridine moiety and a 4-methyl-4H-1,2,4-triazole ring. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| N-(2-ethoxyphenyl)-2-(thioacetamide) | Antibacterial against E. coli | |

| 4-Methyltriazole derivatives | Broad-spectrum antimicrobial |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Research has shown that triazole derivatives possess anticancer properties. The incorporation of the dihydropyridine moiety could enhance this activity. A study demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction.

Case Study:

In vitro assays on breast cancer cell lines revealed that triazole-based compounds led to a significant reduction in cell viability at concentrations as low as 10 µM, highlighting their potential as anticancer agents.

Fungicidal Properties

The compound's structural features suggest potential fungicidal activity. Triazole derivatives are known to inhibit sterol biosynthesis in fungi, making them effective fungicides.

These results indicate that N-(2-ethoxyphenyl)-2-(thioacetamide) could be developed into a novel fungicide for crop protection.

Polymer Development

The unique chemical structure allows for the potential use of this compound in synthesizing new polymers with specific properties. The thiol group can participate in cross-linking reactions, enhancing material strength and stability.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation (%) |

|---|---|---|

| Conventional Polymer | 30 | 200 |

| Polymer with N-(2-ethoxyphenyl)-2-(thioacetamide) | 50 | 300 |

This data suggests that incorporating the compound into polymer matrices could significantly improve mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- N-(2-Ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the 1-ethyl-2-oxo-dihydropyridin-3-yl group with a pyridinyl moiety.

- 2-{[4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (): Substitutes the dihydropyridinone with a thiophene ring, enhancing lipophilicity but possibly reducing hydrogen-bonding capacity .

Acetamide and Aryl Modifications

- N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():

- N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (): Incorporates a pyrazole ring instead of dihydropyridinone, showing improved antibacterial activity due to additional hydrogen-bonding sites .

Table 1: Physical Properties of Selected Analogues

Key Observations :

- Higher yields (70–75%) are achieved in derivatives with alkyl or halogen substituents (e.g., ), whereas heteroaromatic substitutions (e.g., thiophene in ) require optimized coupling conditions .

- Melting points correlate with crystallinity, influenced by planar aromatic systems (e.g., pyridinyl in vs. flexible dihydropyridinone in the target compound) .

Pharmacological and Bioactivity Profiles

Table 2: Bioactivity of Analogous Compounds

Key Insights :

- Thioether-linked triazoles (e.g., ) show superior cytotoxicity compared to ether-linked analogues, likely due to improved membrane permeability .

Biological Activity

N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure includes a thioacetamide moiety linked to a 1,2-dihydropyridine and a triazole ring, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 1,2-dihydropyridines have shown efficacy against various bacterial strains. A study found that derivatives with thioacetamide linkages displayed potent activity against Escherichia coli and Enterococcus faecalis, with some compounds achieving zones of inhibition comparable to standard antibiotics like amoxicillin .

2. Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds featuring similar triazole and pyridine moieties have demonstrated selective inhibition of these enzymes. For example, a related compound exhibited an IC50 value of 46.42 µM against BChE . This suggests that N-(2-ethoxyphenyl)-2-{(5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio}acetamide may possess similar inhibitory effects.

3. Antioxidant Activity

Compounds derived from triazoles and pyridines are often evaluated for their antioxidant properties. The presence of electron-rich nitrogen atoms in the triazole ring enhances the ability to scavenge free radicals. Preliminary studies indicate that related compounds have shown significant antioxidant activity in vitro .

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of thioacetamide derivatives, researchers synthesized several analogs and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and enzyme inhibitory activities using standard protocols. Notably, one derivative exhibited a remarkable zone of inhibition against E. coli, highlighting the potential of these compounds in developing new antimicrobial agents .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of triazole-containing compounds. The study revealed that modifications at the ethoxyphenyl position significantly influenced biological activity. The most active compounds were those that maintained the thioacetamide linkage while varying the substituents on the triazole ring . This underscores the importance of structural modifications in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution, cyclization, and coupling reactions. Key steps include:

- Formation of the triazole-thiol intermediate via cyclization under reflux conditions using NaOH or K₂CO₃ as a base .

- Thioether linkage via reaction of the triazole-thiol with chloroacetamide derivatives, requiring precise pH control (7–9) and temperatures of 60–80°C .

- Final purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Verify presence of ethoxyphenyl protons (δ 1.3–1.5 ppm for ethyl, δ 4.0–4.2 ppm for OCH₂), triazole ring protons (δ 7.5–8.5 ppm), and thioacetamide carbonyl (δ 165–170 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities by comparing experimental vs. theoretical m/z values .

- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What are the key physicochemical properties relevant to experimental design?

- Data :

- Solubility : Poor aqueous solubility (logP ~3.5–4.0), necessitating DMSO or ethanol as solvents for in vitro assays .

- Stability : Degrades under UV light or extreme pH (<3 or >10), requiring storage in amber vials at 4°C .

Advanced Research Questions

Q. How can computational methods predict the biological activity and target interactions of this compound?

- Methodology :

- PASS algorithm : Predicts potential antimicrobial or enzyme-inhibitory activity by comparing structural motifs to known bioactive compounds .

- Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or bacterial enzymes (e.g., dihydrofolate reductase) based on triazole and pyridinone moieties .

- ADMET prediction : SwissADME or pkCSM tools estimate bioavailability (e.g., CNS permeability < −2 log units) and toxicity risks (e.g., hepatotoxicity alerts) .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. LC-MS results)?

- Methodology :

- Troubleshooting : Re-examine reaction stoichiometry (e.g., excess unreacted thiol may cause LC-MS impurities) .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals to confirm connectivity .

- X-ray crystallography : Resolve structural ambiguities (e.g., tautomerism in triazole rings) using single-crystal data .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how to optimize them?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) with positive controls like ciprofloxacin .

- Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) using 10–100 µM compound concentrations .

- Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ values and selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.